molecular formula C37H44O13 B017768 Urdamycin B CAS No. 104542-46-3

Urdamycin B

Cat. No. B017768
M. Wt: 696.7 g/mol
InChI Key: RVYIFZVNJLDNAV-VSYBRGMMSA-N
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Description

Urdamycin B, along with its analogs A to F, was identified through chemical screening as a biologically active compound against Gram-positive bacteria and certain cancer cells. It is part of the angucycline class, distinguished by its glycosidic structure differing in aglycones and sugars like D-olivose and L-rhodinose (Drautz et al., 1986).

Synthesis Analysis

Synthetic efforts towards angucycline antibiotics, including Urdamycin B, often involve complex strategies such as Diels–Alder reactions, showcasing the challenges in mimicking the natural biosynthetic pathways of these compounds. For instance, a unified strategy for the total synthesis of angucycline antibiotics highlighted the use of bromojuglone derivatives and optically active dienes derived from natural sources (Kim et al., 1997).

Molecular Structure Analysis

The structure of Urdamycin B and its analogs was elucidated through spectral comparison with Urdamycin A, indicating a variety of aglycones among the urdamycins. This structural diversity is achieved through modifications in the O-glycoside series, making each compound unique (Rohr & Zeeck, 1987).

Chemical Reactions and Properties

The biosynthesis of Urdamycin B involves several key enzymes, including glycosyltransferases and oxygenases, which facilitate the attachment of sugar moieties and the introduction of oxygen functionalities into the angucycline core. These reactions are crucial for the activity and solubility of urdamycin compounds (Faust et al., 2000).

Physical Properties Analysis

The physical properties of Urdamycin B, such as solubility, melting point, and optical rotation, are intricately linked to its complex molecular structure. These properties are influenced by the presence of multiple glycosidic linkages and the aglycone core, although specific details on these physical properties are generally derived from experimental observations during purification and analysis processes.

Chemical Properties Analysis

Urdamycin B's chemical properties, including reactivity and stability, are dictated by its angucycline skeleton and the attached sugar units. The compound's activity against bacteria and cancer cells can be attributed to its ability to interact with biological targets, which is a direct result of its chemical structure. Modifications in the sugar components or the aglycone can significantly alter its biological properties and chemical reactivity (Rohr & Zeeck, 1987).

Scientific Research Applications

  • Antibacterial and Antileukemic Properties : Urdamycins, including Urdamycin B, exhibit biological activity against Gram-positive bacteria and stem cells of murine L1210 leukemia (Drautz et al., 1986).

  • Structural Studies : Urdamycin B's structure has been established by comparing its spectra with Urdamycin A (Rohr & Zeeck, 1987).

  • Antitumor Potential : Derivatives of Urdamycin A, which is closely related to Urdamycin B, show potential as antitumor antibiotics. The in vitro activity against leukemia stem cells can be enhanced through O-acylation, which depends on the lipophilicity of the molecules (Henkel et al., 1989).

  • Cancer Cell Death Induction : Urdamycin E, a novel mTOR inhibitor and a relative of Urdamycin B, can induce programmed cell death in cancer cell lines by inactivating the mTOR complex (Dan et al., 2020).

  • Biosynthetic Pathway Studies : Research has focused on understanding the biosynthetic pathway of Urdamycin A, the principal product of Streptomyces fradiae and a key member of the urdamycin family, which includes Urdamycin B (Faust et al., 2000).

  • Biocatalyst Research : UrdGT2, a biocatalyst that forms C-glycosidic bonds, leads to novel urdamycins R and S with di-rhodinosyl side chains at C-9 of the polyketide moiety. This research is relevant for the entire urdamycin group, including Urdamycin B (Hoffmeister et al., 2003).

  • Engineered Glycosyltransferases : Genetically modified urdamycin glycosyltransferases have been studied to create altered natural products, such as urdamycin P with a branched saccharide side chain. This research is significant for the development of novel drugs within the urdamycin family (Hoffmeister et al., 2002).

  • Gene Cluster Analysis : The urdamycin biosynthetic gene cluster reveals a common pathway leading to D-olivose and L-rhodinose, essential for urdamycin biosynthesis (Hoffmeister et al., 2000).

  • Antimalarial and Antitubercular Properties : Some compounds in the urdamycin family exhibit potent antimalarial and antitubercular properties (Supong et al., 2012).

Future Directions

Significant progress has been made in the characterization and engineering of type II PKSs to produce novel products and improve product titers . Future research directions may include thorough characterization of the catalytic machinery of aromatic polyketides on different levels, such as structural and genetic levels, and the discovery of novel bioactive bacterial compounds .

properties

IUPAC Name

(3R)-9-[(2R,4R,5R,6R)-4-[(2S,5S,6S)-5-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]-3,8-dihydroxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H44O13/c1-15-24(49-28-11-22(38)32(40)16(2)48-28)9-10-27(47-15)50-26-12-25(46-17(3)33(26)41)19-7-8-21-31(34(19)42)36(44)20-6-5-18-13-37(4,45)14-23(39)29(18)30(20)35(21)43/h5-8,15-17,22,24-28,32-33,38,40-42,45H,9-14H2,1-4H3/t15-,16+,17+,22+,24-,25+,26+,27-,28-,32+,33+,37+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVYIFZVNJLDNAV-VSYBRGMMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCC(O1)OC2CC(OC(C2O)C)C3=C(C4=C(C=C3)C(=O)C5=C(C4=O)C=CC6=C5C(=O)CC(C6)(C)O)O)OC7CC(C(C(O7)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H](CC[C@@H](O1)O[C@@H]2C[C@@H](O[C@@H]([C@H]2O)C)C3=C(C4=C(C=C3)C(=O)C5=C(C4=O)C=CC6=C5C(=O)C[C@](C6)(C)O)O)O[C@H]7C[C@H]([C@@H]([C@H](O7)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H44O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30146541
Record name Urdamycin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30146541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

696.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Urdamycin B

CAS RN

104542-46-3
Record name (3R)-9-[2,6-Dideoxy-3-O-[(2S,5S,6S)-5-[(2,6-dideoxy-β-D-arabino-hexopyranosyl)oxy]tetrahydro-6-methyl-2H-pyran-2-yl]-β-D-arabino-hexopyranosyl]-3,4-dihydro-3,8-dihydroxy-3-methylbenz[a]anthracene-1,7,12(2H)-trione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104542-46-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Urdamycin B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104542463
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Urdamycin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30146541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
88
Citations
A Trefzer, D Hoffmeister, E Künzel, S Stockert… - Chemistry & biology, 2000 - cell.com
… Inactivation of urdGT1a resulted in the predominant accumulation of urdamycin B. A mutant lacking urdGT1b and urdGT1c mainly produced compound 100-2. When urdGT1c was …
Number of citations: 106 www.cell.com
H DRAUTZ, H ZÄHNER, J ROHR… - The Journal of …, 1986 - jstage.jst.go.jp
… missing; we shall describe it as aglycone 4a of urdamycin B. Aquayamycin (3a) is the … Except urdamycin B (4b), the urdamycins contain sugar moieties on both sides of the aglycone. In …
Number of citations: 194 www.jstage.jst.go.jp
J ROHR, A Zeeck - The Journal of Antibiotics, 1987 - jstage.jst.go.jp
… Urdamycin B Urdamycin B(5) is the smallest molecule of the urdamycin complex. … Thus, the angular frame of the urdamycin B aglycone has changed to a linear one. The rearrangement …
Number of citations: 89 www.jstage.jst.go.jp
J ROHR, JM BEALE, HG FLOSS - The Journal of Antibiotics, 1989 - jstage.jst.go.jp
… The position of urdamycin B in the biosynthetic relationships of the urdamycinsis unclear at this time. The fact that carbons 1, 2 and 3, of the deoxyhexoses are less highly enriched by [*7…
Number of citations: 73 www.jstage.jst.go.jp
G Udvarnoki, T Henkel, R Machinek… - The Journal of Organic …, 1992 - ACS Publications
… Oxygen deficiency experiments with the urdamycin producer Streptomyces fradiae (strain Tü 2717) resulted in the production of only urdamycin B (4), whenthe oxygen level was …
Number of citations: 39 pubs.acs.org
H Decker, S Haag - Journal of bacteriology, 1995 - Am Soc Microbiol
… (A) Structures of the polyketide antibiotics urdamycin A, urdamycin B, TCM C, and 6-hydroxy TCM C. Arrows indicate the positions in urdamycin A and B where ketoreduction …
Number of citations: 125 journals.asm.org
J Rohr, M Schoenewolf, G Udvarnoki… - The Journal of …, 1993 - ACS Publications
… The rotes of these compounds in the biosynthetic scheme (Scheme I) can be suggested as follows: 100-1 (3), intermediate of the shunt pathway leading to urdamycin B (9); 100-2 (4), …
Number of citations: 49 pubs.acs.org
G Matsuo, Y Miki, M Nakata, S Matsumura… - The Journal of …, 1999 - ACS Publications
… Among them, urdamycinone B (1), a prototypical member of the C-glycosylangucyclines, which is obtained from antibiotic urdamycin B (2) by careful cleavage of the two O-glycoside …
Number of citations: 53 pubs.acs.org
E Künzel, B Faust, C Oelkers… - Journal of the …, 1999 - ACS Publications
… fradiae Tü2717 is the ring B aromatic compound urdamycin B (5, Chart 1). Our earlier work has shed little light on the formation of the C-glycosidic moiety in 1, 2, and 5. The use of …
Number of citations: 89 pubs.acs.org
K Krohn, A Agocs, C Bäuerlein - Journal of carbohydrate chemistry, 2003 - Taylor & Francis
… This name is derived from the trisaccharide urdamycin B (4), first isolated by Rohr and … Citation[9] Remarkably, the sequence of sugars present in urdamycin B (4) is representative for …
Number of citations: 34 www.tandfonline.com

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